N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a useful research compound. Its molecular formula is C22H27N3O5 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.19507097 g/mol and the complexity rating of the compound is 701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.
Mode of Action
This compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents them from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the nervous system.
Biochemical Pathways
The inhibition of cholinesterase enzymes affects the cholinergic pathway in the nervous system. This pathway involves the transmission of signals using acetylcholine as a neurotransmitter. By inhibiting the breakdown of acetylcholine, this compound can enhance the signaling in this pathway .
Pharmacokinetics
Pharmacokinetic studies of similar compounds, such as sulfonamides, confirm their absorption from the gastrointestinal tract. They are metabolized in the liver, and inactive compounds are excreted through bile or feces . This suggests that this compound may have similar ADME properties, which could impact its bioavailability.
Result of Action
The result of this compound’s action is an increase in the concentration of acetylcholine in the nervous system. This can lead to enhanced signaling in the cholinergic pathway. The compound has shown moderate to weak inhibition of cholinesterase enzymes , suggesting that its effects may vary depending on the dose and individual patient factors.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-21-14-25(17(12-18(21)26)13-24-7-3-2-4-8-24)15-22(27)23-16-5-6-19-20(11-16)30-10-9-29-19/h5-6,11-12,14H,2-4,7-10,13,15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCLWGLHZHJZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCC2)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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